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Abstract
Midesteine (also known as MR 889) is a synthetic, cyclic thiolic proteinase inhibitor developed

by Medea Research. It was investigated as a potential therapeutic agent for chronic obstructive

pulmonary disease (COPD) and chronic bronchitis due to its inhibitory activity against human

neutrophil elastase (ELA2), a key enzyme implicated in the pathogenesis of these inflammatory

lung diseases. Despite demonstrating a favorable safety profile in early clinical trials, the

development of Midesteine was ultimately discontinued due to limited efficacy. This technical

guide provides a comprehensive overview of the discovery and initial development of

Midesteine, summarizing the available data on its mechanism of action, inhibitory activity, and

early clinical evaluation.

Introduction
Chronic obstructive pulmonary disease (COPD) is a progressive and debilitating inflammatory

lung disease characterized by airflow limitation.[1] A central hypothesis in the pathophysiology

of COPD is the protease-antiprotease imbalance, where an excess of proteolytic enzymes,

particularly neutrophil elastase, overwhelms the endogenous antiprotease defenses, leading to

the destruction of lung parenchyma.[1] Human neutrophil elastase (leukocyte elastase, ELA2)

is a serine protease that degrades elastin, a critical component of the extracellular matrix in the
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lungs. Unchecked elastolytic activity contributes to the loss of lung elasticity and the

development of emphysema, a hallmark of COPD.

This understanding spurred the development of neutrophil elastase inhibitors as a therapeutic

strategy for COPD. Midesteine (MR 889) emerged as one such candidate, a synthetic inhibitor

designed to target and neutralize the enzymatic activity of neutrophil elastase.

Discovery and Initial Characterization
Midesteine was identified as a potent inhibitor of several serine proteases. Initial in vitro

studies demonstrated its ability to inhibit human neutrophil elastase, as well as porcine

pancreatic elastase and bovine chymotrypsin.

Data Presentation: Inhibitory Activity
While precise IC50 values are not publicly available, initial research indicated that Midesteine
effectively inhibits its target enzymes at concentrations in the micromolar range. The primary

publication on its discovery notes inhibitory activity at concentrations of 10⁻⁵ to 10⁻⁶ M.

Table 1: Summary of Midesteine's Inhibitory Profile

Target Enzyme Species
Reported Inhibitory
Concentration

Neutrophil Elastase Human 10⁻⁵ - 10⁻⁶ M

Pancreatic Elastase Porcine 10⁻⁵ - 10⁻⁶ M

Chymotrypsin Bovine 10⁻⁵ - 10⁻⁶ M

Note: Specific IC50 values are not available in the public domain.

Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for Midesteine in animal models (e.g., Cmax, Tmax,

AUC, half-life) are not publicly available. This information was likely generated during its early

development by Medea Research but was not published in peer-reviewed literature.
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Mechanism of Action
Midesteine is a synthetic cyclic thiolic compound that acts as an inhibitor of leukocyte elastase

(ELA2). The proposed mechanism of action involves the interaction of its thiol group with the

active site of the elastase enzyme, thereby preventing the breakdown of elastin and other

extracellular matrix proteins.

Signaling Pathway
The pathological cascade in COPD involves the recruitment of neutrophils to the lungs, which

then release elastase. This enzyme degrades the extracellular matrix, leading to tissue damage

and perpetuating the inflammatory response. Midesteine was designed to interrupt this cycle

by directly inhibiting elastase activity.
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Caption: Midesteine's mechanism of action in the ELA2 pathway.

Experimental Protocols
Detailed experimental protocols for the synthesis of Midesteine and the specific assays used

for its characterization are not publicly available. However, a general protocol for a neutrophil

elastase inhibition assay, similar to what would have been used to evaluate Midesteine, is

described below.

Neutrophil Elastase Inhibition Assay (General Protocol)
This fluorometric assay is used to screen for inhibitors of neutrophil elastase.

Materials:

Human Neutrophil Elastase enzyme
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Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

Test compound (Midesteine)

96-well microplate (black, for fluorescence)

Fluorescence plate reader

Procedure:

Prepare a stock solution of the test compound (Midesteine) in a suitable solvent (e.g.,

DMSO).

Perform serial dilutions of the test compound to achieve a range of desired concentrations.

In a 96-well microplate, add the assay buffer to each well.

Add the diluted test compound to the appropriate wells. Include a positive control (no

inhibitor) and a negative control (no enzyme).

Add the human neutrophil elastase enzyme to all wells except the negative control.

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the

inhibitor to interact with the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths over a set period.

Calculate the rate of reaction for each concentration of the inhibitor.

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
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Caption: General workflow for a neutrophil elastase inhibition assay.

Clinical Development and Discontinuation
A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the

safety and efficacy of Midesteine in patients with COPD.
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Clinical Trial Design
Study Population: Patients with stable COPD.

Treatment Group: Oral administration of Midesteine (500 mg, twice daily) for 4 weeks.

Control Group: Placebo administered on the same schedule.

Primary Endpoints: Safety and tolerability.

Secondary Endpoints: Biochemical markers of lung destruction (e.g., plasma elastin-derived

peptides, urinary desmosine).

Results and Conclusion
The clinical trial demonstrated that Midesteine was well-tolerated by COPD patients. However,

the study failed to show a statistically significant reduction in the biochemical markers of lung

destruction in the overall treatment group compared to placebo. A subgroup analysis suggested

a potential effect in patients with a shorter duration of the disease, but this was not sufficient to

warrant further development.

Table 2: Summary of Midesteine Clinical Trial Outcome

Parameter Result

Safety Good safety and tolerability profile.

Efficacy (Overall)
No significant change in biochemical markers of

lung destruction.

Efficacy (Subgroup)

A post-treatment reduction in urinary desmosine

was observed in patients with a shorter disease

duration.

Development Status Discontinued.

Conclusion
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Midesteine (MR 889) represents an early effort to target neutrophil elastase for the treatment

of COPD. While the compound was successfully identified and demonstrated in vitro inhibitory

activity, it ultimately failed to show significant efficacy in a clinical setting, leading to the

discontinuation of its development. The story of Midesteine underscores the challenges in

translating in vitro potency to clinical benefit in complex inflammatory diseases like COPD.

Despite its discontinuation, the research into Midesteine and other elastase inhibitors has

contributed to a greater understanding of the role of proteases in lung disease and continues to

inform the development of novel therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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